molecular formula C7H13NO2 B1631369 (R)-Methyl 2-(pyrrolidin-2-YL)acetate CAS No. 61376-53-2

(R)-Methyl 2-(pyrrolidin-2-YL)acetate

Cat. No. B1631369
CAS RN: 61376-53-2
M. Wt: 143.18 g/mol
InChI Key: QVQOWGPBRKRAOW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Methyl 2-(pyrrolidin-2-YL)acetate”, also known as MPA, is an intermediate in the synthesis of various chemicals such as pyrrolidine and other organic compounds. It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .


Synthesis Analysis

The synthesis of “®-Methyl 2-(pyrrolidin-2-YL)acetate” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“®-Methyl 2-(pyrrolidin-2-YL)acetate” has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . It is highly soluble with a solubility of 1360.0 mg/ml .

Scientific Research Applications

    Chemical Synthesis

    • This compound is a chiral building block , which means it can be used in the synthesis of other complex molecules. It’s often used in various chemical syntheses .
    • The exact applications, methods, and results would depend on the specific context of the research .

    Flow Synthesis of 2-Methylpyridines

    • There’s a study that used a similar compound in the flow synthesis of 2-Methylpyridines . This process is more efficient and greener than conventional batch reaction protocols .
    • The reaction proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

Safety And Hazards

The safety data sheet for “®-Methyl 2-(pyrrolidin-2-YL)acetate” indicates that it should be handled under an inert atmosphere and stored at 2-8°C . It has a hazard statement of H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As an intermediate in the synthesis of various chemicals such as pyrrolidine and other organic compounds, “®-Methyl 2-(pyrrolidin-2-YL)acetate” has potential applications in the development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 2-[(2R)-pyrrolidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQOWGPBRKRAOW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(pyrrolidin-2-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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